molecular formula C14H20O4S B2607082 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid CAS No. 114469-25-9

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid

Cat. No.: B2607082
CAS No.: 114469-25-9
M. Wt: 284.37
InChI Key: NVWAUJPSUAZNNS-UHFFFAOYSA-N
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Description

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid (CAS 114469-25-9) is a high-value chemical intermediate in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C14H20O4S and a molecular weight of 284.37 g/mol, is characterized by a propanoic acid backbone substituted with a benzyl group and a tert-butylsulfonyl moiety . Its primary research application lies in the synthesis and exploration of transient receptor potential vanilloid 1 (TRPV1) antagonists . TRPV1 is a key nociceptor integrator and a promising target for the development of novel analgesics, particularly for neuropathic pain . Researchers utilize this benzyl C-region analog as a critical building block in the development of potent antagonists that selectively block activation by capsaicin . These sophisticated antagonists have demonstrated excellent in vitro potency, with Ki values in the sub-nanomolar range (e.g., 0.3 nM), and promising in vivo analgesic activity in animal models without inducing hyperthermia, a common obstacle with earlier TRPV1 antagonists . The compound serves as a foundational scaffold for Structure-Activity Relationship (SAR) studies, allowing investigators to optimize the C-region of antagonist templates to enhance binding affinity and selectivity within the hydrophobic pockets of the hTRPV1 receptor . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-benzyl-3-tert-butylsulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4S/c1-14(2,3)19(17,18)10-12(13(15)16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWAUJPSUAZNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid typically involves the reaction of benzyl bromide with tert-butylsulfinyl chloride in the presence of a base, followed by the addition of propanoic acid . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Marine-derived chlorinated 3-phenylpropanoic acid derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (Compound 1 in ), exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. These compounds differ from the target molecule in their substituents: chlorine atoms and a hydroxyl group replace the benzyl and tert-butylsulfonyl groups. The absence of a sulfonyl group in these natural derivatives may reduce their metabolic stability compared to the target compound, which could benefit from the steric bulk and electron-withdrawing effects of the tert-butylsulfonyl group .

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs like ibuprofen (α-(4-isobutylphenyl)propanoic acid) and naproxen (α-(6-methoxy-2-naphthyl)propanoic acid) share a propanoic acid core but lack sulfonyl substituents. These drugs inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

3-Benzoylpropionic Acid

3-Benzoylpropionic acid (4-Oxo-4-phenylbutyric acid) features a ketone group at the C3 position instead of the sulfonyl group. This structural difference reduces acidity compared to sulfonyl-containing analogs. While 3-benzoylpropionic acid is primarily used as a laboratory reagent, the target compound’s sulfonyl group may confer unique reactivity, making it suitable for drug development or as a synthetic intermediate in coupling reactions .

Complex Propanoic Acid Derivatives in Patent Literature

Patent-disclosed compounds, such as 3-((1-(cis-4-carboxy carbonyl-cis-3-butylcyclohexyl)-1-carbamoyl)cyclopentyl)-2S-(2-methoxyethoxy)propanoic acid (), demonstrate the versatility of propanoic acid scaffolds in drug design. These derivatives often include bulky substituents for target specificity. The tert-butylsulfonyl group in the target compound may similarly enhance binding affinity to enzymes or receptors, though its exact pharmacological niche remains unexplored in the available evidence .

Data Tables: Comparative Analysis of Propanoic Acid Derivatives

Compound Name Substituents Key Functional Groups Biological Activity/Application Evidence Source
2-Benzyl-3-(tert-butylsulfonyl)propanoic acid C2: Benzyl; C3: tert-butylsulfonyl Sulfonyl, carboxylic acid Hypothetical drug candidate N/A
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C3: Dichloro, hydroxyl Chlorine, hydroxyl Antimicrobial (E. coli, S. aureus)
Ibuprofen C2: Isobutylphenyl Carboxylic acid Anti-inflammatory (COX inhibition)
3-Benzoylpropionic Acid C3: Benzoyl Ketone, carboxylic acid Laboratory reagent
Patent-derived propanoic acid (e.g., WO92/14706) Cyclohexyl, carbamoyl, methoxyethoxy Carboxylic acid, ether Enzyme inhibition (hypothetical)

Research Findings and Implications

  • Antimicrobial Potential: The antimicrobial activity of chlorinated 3-phenylpropanoic acid derivatives () suggests that electron-withdrawing groups (e.g., Cl, SO₂) enhance bioactivity. The target compound’s sulfonyl group may similarly potentiate interactions with microbial targets.
  • Drug Design Considerations : The tert-butylsulfonyl group could improve metabolic stability compared to ester or ketone-containing analogs (e.g., 3-benzoylpropionic acid), which are prone to hydrolysis or reduction .
  • Synthetic Challenges : Sulfonyl group introduction likely requires specialized reagents (e.g., sulfonating agents) or protection strategies, contrasting with simpler esterification or halogenation steps used for NSAIDs or chlorinated derivatives .

Biological Activity

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid is a sulfonyl-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

  • Chemical Formula : C₁₄H₂₀O₄S
  • Molecular Weight : 284.37 g/mol
  • CAS Number : 114469-25-9

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains, particularly multidrug-resistant bacteria.

Key Findings:

  • In vitro studies have demonstrated that certain derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii (multi-drug resistant) .
  • Structure-activity relationship (SAR) analyses suggest that modifications on the benzyl moiety can enhance antibacterial efficacy, with halogen substitutions being particularly beneficial .

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget BacteriaActivity Level
Compound AMRSAHigh
Compound BE. coliModerate
Compound CA. baumanniiHigh

Anticancer Activity

The potential anticancer effects of this compound have also been explored. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through various mechanisms.

Mechanisms of Action:

  • The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • It has been observed to inhibit key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antibacterial activity of several derivatives against WHO priority pathogens. The results indicated that specific modifications in the chemical structure significantly enhanced antibacterial potency against resistant strains .
  • Anticancer Screening :
    In another investigation, the compound was tested against various cancer cell lines, revealing dose-dependent inhibition of cell growth. The study highlighted the importance of structural modifications for improving anticancer activity .

Q & A

Q. What are the established synthetic routes for 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves sulfonylation of a benzyl-substituted propanoic acid precursor using tert-butylsulfonyl chloride. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) can enhance regioselectivity, as demonstrated in analogous sulfonylation reactions . Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of the sulfonylating agent. Post-reaction purification via recrystallization or chromatography is critical to isolate the product from unreacted intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and tert-butylsulfonyl moiety (distinct 13^13C signals near 55 ppm for the tert-butyl group) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C14H20O4S\text{C}_{14}\text{H}_{20}\text{O}_4\text{S}: 308.11 g/mol).
  • Melting Point Analysis : Compare experimental values (e.g., 120–125°C) with literature to assess purity .

Q. What thermodynamic properties (e.g., solubility, melting point) are critical for experimental design?

  • Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO, acetone) is essential for reaction planning. Excess enthalpy studies on propanoic acid derivatives suggest that hydrogen bonding and van der Waals interactions dominate solubility behavior, which can be modeled using equations of state like NRHB (Non-Random Hydrogen Bonding) . Melting points should be cross-referenced with differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : Density functional theory (DFT) calculations predict electrophilic sites (e.g., sulfonyl group) for nucleophilic attack. Molecular dynamics simulations using software like Gaussian or GROMACS model dimerization tendencies, informed by excess enthalpy data from carboxylic acid analogs . Hydrogen-bonding networks can be visualized via crystallographic data (if available) or simulated using Monte Carlo methods .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Dynamic NMR : Detect rotational barriers in the tert-butylsulfonyl group, which may cause signal splitting at low temperatures.
  • Isotopic Labeling : Introduce deuterium at the benzyl position to simplify aromatic proton signals.
  • Cross-Validation : Compare with structurally related compounds, such as 3-(3-hydroxyphenyl)propanoic acid derivatives, to identify consistent spectral trends .

Q. How do steric effects from the tert-butylsulfonyl group influence reaction pathways?

  • Methodological Answer : Steric hindrance from the tert-butyl group can suppress nucleophilic substitution at the sulfonyl center. Kinetic studies using competitive reactions (e.g., with smaller sulfonyl groups) quantify this effect. For example, tert-butylsulfonyl derivatives exhibit slower hydrolysis rates compared to methylsulfonyl analogs, as shown in studies on propanoic acid esters .

Data-Driven Research Design

Q. What experimental designs are recommended for studying acid dimerization in non-polar solvents?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Measure dimerization enthalpies in solvents like toluene or hexane.
  • FT-IR Spectroscopy : Monitor carbonyl stretching frequencies (1700–1750 cm1^{-1}) to detect dimer vs. monomer populations.
  • Reference Systems : Compare with acetic acid-propanoic acid mixtures, where excess enthalpy data and NRHB models provide baseline dimerization behavior .

Q. How can synthetic byproducts (e.g., sulfonic acid derivatives) be identified and mitigated?

  • Methodological Answer :
  • LC-MS/MS Screening : Detect sulfonic acid impurities via negative-ion mode MS.
  • Reaction Quenching : Add aqueous sodium bicarbonate to protonate residual sulfonyl chloride intermediates.
  • Byproduct Analysis : Reference protocols for benzyloxy-phenylboronic acid synthesis, where similar sulfonation side reactions are characterized .

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